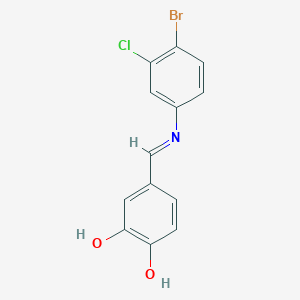
2-Acetylphenyl 3-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylphenyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C₁₆H₁₃IO₄ It is characterized by the presence of an acetyl group, an iodine atom, and a methoxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 2-acetylphenol with 3-iodo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 3-iodo-4-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.
Oxidation Reactions: The major product is 2-acetylphenyl 3-iodo-4-methoxybenzoic acid.
Reduction Reactions: The major product is 2-(1-hydroxyethyl)phenyl 3-iodo-4-methoxybenzoate.
Scientific Research Applications
2-Acetylphenyl 3-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 3-iodo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenyl 4-methoxybenzoate: Lacks the iodine atom, which may result in different reactivity and applications.
2-Acetylphenyl 3-bromo-4-methoxybenzoate: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties and reactivity.
2-Acetylphenyl 3-iodobenzoate: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
2-Acetylphenyl 3-iodo-4-methoxybenzoate is unique due to the presence of both an iodine atom and a methoxy group on the benzoate structure
Properties
Molecular Formula |
C16H13IO4 |
|---|---|
Molecular Weight |
396.18 g/mol |
IUPAC Name |
(2-acetylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C16H13IO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3 |
InChI Key |
ADBYENUVADUTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14804616.png)
![2-[1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol](/img/structure/B14804622.png)
![Tert-Butyl [3-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)propyl]carbamate](/img/structure/B14804624.png)
![(6R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B14804632.png)

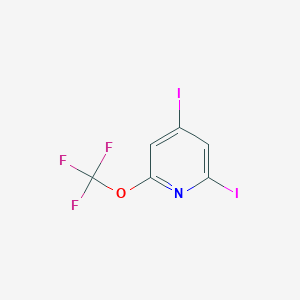
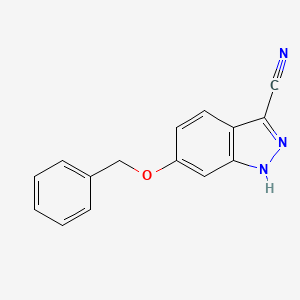


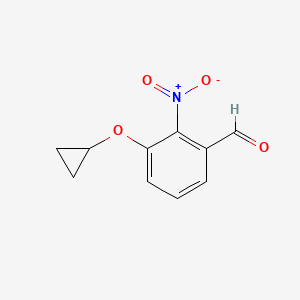
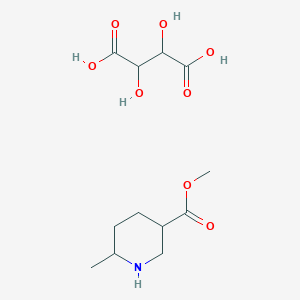
![N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide](/img/structure/B14804712.png)
